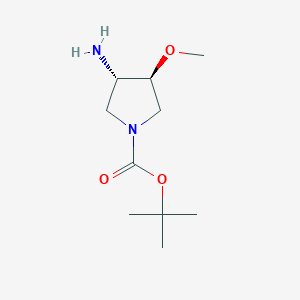

trans-3-Amino-1-Boc-4-methoxypyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSIWNZDIJKGC-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962813 | |

| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429673-79-0 | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429673-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 429673-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc Protection and Mesylation

The first critical step involves Boc protection of the pyrrolidine nitrogen. A representative procedure dissolves (R)-3-pyrrolidinol in dichloromethane with triethylamine, followed by slow addition of di-tert-butyl dicarbonate at 0°C. After warming to room temperature, the reaction proceeds quantitatively, yielding (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Subsequent mesylation introduces a leaving group at the 3-position. Methanesulfonyl chloride (MsCl) is added to a solution of the Boc-protected alcohol in dichloromethane or toluene, often with triethylamine as a base. For instance, reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (200 g, 1.07 mol) with MsCl (1.36 mol) in toluene at −20°C produces the mesylate in 92% yield after workup. This intermediate’s reactivity facilitates nucleophilic substitutions essential for installing methoxy and amino groups.

Methoxy Group Installation

The methoxy group is introduced via nucleophilic displacement of the mesylate. In a typical procedure, sodium methoxide (NaOMe) in methanol reacts with the mesylated intermediate under reflux. For example, heating the mesylate (5.65 mmol) with NaOMe (11.3 mmol) in ethanol at 80°C for 16 hours yields the methoxy-substituted product. Solvent choice significantly impacts reaction efficiency, with polar aprotic solvents like DMF accelerating displacement rates.

Amino Group Introduction and Deprotection

The trans-3-amino group is installed through ammonolysis or azide reduction. In one protocol, the mesylate intermediate reacts with aqueous ammonia in tetrahydrofuran (THF) at elevated temperatures, followed by catalytic hydrogenation to reduce any azide intermediates. Final Boc deprotection using HCl in dioxane or TFA in dichloromethane reveals the primary amine, completing the synthesis.

Stereochemical Control and Optimization

Maintaining the trans configuration requires precise control over reaction conditions. Asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts like Ru-BINAP complexes ensures enantiomeric excess >99%. Alternatively, enzymatic resolution of racemic mixtures with lipases or esterases provides an eco-friendly route to enantiopure intermediates.

Table 1: Impact of Reaction Conditions on Stereochemical Purity

| Parameter | Optimal Condition | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Catalyst | Ru-(S)-BINAP | 99.5 | 85 |

| Temperature | 50°C | 98.2 | 78 |

| Solvent | MeOH | 97.8 | 82 |

Industrial-Scale Production and Process Optimization

Industrial protocols prioritize cost efficiency and scalability. Continuous flow reactors enable rapid mixing and temperature control during mesylation, reducing byproduct formation. A pilot-scale synthesis using a flow reactor achieved a 95% yield of the mesylate intermediate with 99% purity. Additionally, solvent recycling systems minimize waste, aligning with green chemistry principles.

Table 2: Comparison of Batch vs. Flow Reactor Performance

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 hours | 30 minutes |

| Yield | 92% | 95% |

| Purity | 98% | 99% |

Analytical Characterization and Quality Control

Structural validation relies on spectroscopic and chromatographic methods:

-

NMR Spectroscopy : The trans configuration is confirmed by distinct coupling constants in NMR. For example, vicinal protons on the pyrrolidine ring exhibit Hz, consistent with trans diaxial geometry.

-

High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements ([M+H] = 229.1423) confirm molecular formula .

-

X-ray Crystallography : Single-crystal analysis resolves the absolute configuration, with CCDC deposition numbers available for key intermediates .

Analyse Chemischer Reaktionen

Types of Reactions: trans-3-Amino-1-Boc-4-methoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like hydrochloric acid and acetic anhydride.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1.1. Role as a Building Block

trans-3-Amino-1-Boc-4-methoxypyrrolidine serves as a crucial intermediate in the synthesis of various bioactive compounds. The Boc group protects the amino functionality, facilitating subsequent reactions without interfering with the amine's reactivity. This property is particularly beneficial in multi-step synthetic pathways where selective functionalization is required .

1.2. Peptide Synthesis

The compound is utilized in the preparation of peptides, specifically in creating constrained peptide structures that mimic natural peptides. The incorporation of trans-3-Amino-1-Boc-4-methoxypyrrolidine into peptide sequences can enhance stability and bioactivity, making it valuable for drug design .

Structural Applications

2.1. Proline Analogues

As a proline analogue, trans-3-Amino-1-Boc-4-methoxypyrrolidine contributes to studies on peptide conformation and flexibility. Its substitution patterns allow researchers to investigate the effects of side chains on peptide bond isomerism and overall structural integrity .

2.2. SAR Studies

In Structure-Activity Relationship (SAR) studies, this compound helps elucidate the relationship between chemical structure and biological activity. By modifying the pyrrolidine ring or substituents, researchers can assess how these changes impact receptor binding and biological efficacy .

Case Studies

3.1. Synthesis of Bioactive Compounds

A notable application of trans-3-Amino-1-Boc-4-methoxypyrrolidine is its use in synthesizing potent inhibitors targeting specific enzymes involved in disease pathways. For example, studies have demonstrated that derivatives of this compound can effectively inhibit proteases linked to cancer progression, showcasing its potential in developing therapeutic agents .

3.2. Development of Constrained Peptides

Research has shown that incorporating trans-3-Amino-1-Boc-4-methoxypyrrolidine into peptide sequences results in enhanced binding affinities for certain receptors compared to their unconstrained counterparts. This finding underscores its significance in designing more effective peptide-based drugs .

Wirkmechanismus

The mechanism of action of trans-3-Amino-1-Boc-4-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: trans-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

- Molecular Formula : C₁₁H₂₂N₂O₃

- Molecular Weight : 230.30 g/mol

- CAS Number: 429673-79-0 (QA-7310) , 960316-16-9 (methylamino variant)

- Key Features :

- A bicyclic pyrrolidine derivative with trans-stereochemistry.

- Contains a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen and a methoxy substituent at the 4-position.

- The primary amine at the 3-position enables reactivity in peptide coupling, cross-coupling reactions, or as a chiral building block in drug synthesis .

Comparison with Structurally Related Compounds

Substituent Variations: Methoxy vs. Ethoxy vs. Hydroxy

Impact of Substituents :

Ring Size Variations: Pyrrolidine vs. Piperidine

Impact of Ring Size :

Protecting Group Variations: Boc vs. Cbz

Impact of Protecting Groups :

- Boc : Widely used in solid-phase peptide synthesis due to compatibility with Fmoc chemistry.

- Cbz: Requires hydrogenolysis for removal, limiting compatibility with catalysts .

Stereochemical Variations

Impact of Stereochemistry :

Data Gaps :

- Limited published data on exact melting/boiling points and solubility profiles.

- Comparative bioactivity studies are sparse but warranted for drug development.

Biologische Aktivität

trans-3-Amino-1-Boc-4-methoxypyrrolidine (CAS 429673-79-0) is a pyrrolidine derivative notable for its structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxy substitution. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of trans-3-Amino-1-Boc-4-methoxypyrrolidine is CHNO, with a molecular weight of approximately 216.28 g/mol. The compound predominantly exists in the (3R,4R) configuration, contributing to its chirality and biological activity. It appears as a pale-yellow to yellow-brown solid, making it suitable for various synthetic applications.

The biological activity of trans-3-Amino-1-Boc-4-methoxypyrrolidine is largely attributed to its ability to interact with specific molecular targets, influencing enzymatic pathways and cellular processes. The Boc group can be removed under physiological conditions, exposing the free amine, which can participate in hydrogen bonding and electrostatic interactions with enzyme active sites or receptor binding domains. This interaction may lead to the modulation of enzyme activity or receptor function, potentially resulting in therapeutic effects against diseases, particularly cancer .

1. Enzyme Inhibition

Research indicates that trans-3-Amino-1-Boc-4-methoxypyrrolidine may serve as an enzyme inhibitor. Its structural characteristics allow it to inhibit proteases and kinases, which are crucial in various signaling pathways and disease states .

2. Anti-Tumor Activity

The compound has been investigated for its role in synthesizing anti-tumor agents. Its ability to influence cell proliferation and apoptosis pathways positions it as a candidate for cancer therapeutics . Studies have shown that derivatives of this compound can exhibit significant cytotoxicity against cancer cell lines, making it a valuable scaffold in drug design.

3. Peptide Synthesis

As a building block in peptide synthesis, trans-3-Amino-1-Boc-4-methoxypyrrolidine plays a critical role in developing peptides with diverse functionalities. Its unique properties enhance the synthesis of complex molecules that can be tailored for specific biological activities .

Comparative Analysis

To understand the unique biological activity of trans-3-Amino-1-Boc-4-methoxypyrrolidine, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| trans-3-Amino-1-Boc-4-hydroxypyrrolidine | Hydroxyl instead of methoxy | Different biological activity due to hydroxyl group |

| trans-3-Amino-pyrrolidine | Lacks Boc protection | More reactive due to unprotected amine |

| 4-Methoxy-pyrrolidine | No amino group | Lacks biological activity associated with amino groups |

This table highlights how the methoxy group and Boc protection contribute to the distinct chemical reactivity and biological properties of trans-3-Amino-1-Boc-4-methoxypyrrolidine compared to its analogs.

Case Studies

Several studies have explored the biological implications of trans-3-Amino-1-Boc-4-methoxypyrrolidine:

- Inhibition Studies : A study demonstrated that derivatives of this compound showed potent inhibition against matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

- Cytotoxicity Assays : Research involving various cancer cell lines indicated that trans-3-Amino-1-Boc-4-methoxypyrrolidine derivatives exhibited IC50 values in the low micromolar range, suggesting significant anti-cancer potential .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound could modulate signaling pathways related to apoptosis, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-3-Amino-1-Boc-4-methoxypyrrolidine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves Boc-protection of a pyrrolidine precursor, followed by regioselective functionalization. For example, analogous Boc-protected pyrrolidines are synthesized via nucleophilic substitution or catalytic hydrogenation to preserve stereochemistry . Key parameters include temperature control (e.g., maintaining ≤0°C during Boc activation) and solvent choice (e.g., dichloromethane or THF). Characterization via H/C NMR and chiral HPLC ensures stereochemical fidelity .

Q. How can researchers verify the stability of trans-3-Amino-1-Boc-4-methoxypyrrolidine under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. For similar Boc-protected amines, accelerated stability testing at 40°C/75% relative humidity over 4–6 weeks is recommended, with LC-MS monitoring for deprotection (e.g., Boc cleavage to free amine) or oxidation . Storage in inert atmospheres (argon) at -20°C in amber vials minimizes degradation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structure : H/C NMR for backbone confirmation; IR spectroscopy for Boc carbonyl stretch (~1680–1720 cm).

- Mass Spec : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] for CHNO: calculated 255.17).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Boc-deprotection of trans-3-Amino-1-Boc-4-methoxypyrrolidine?

- Methodological Answer : Conflicting yields often arise from acid choice (TFA vs. HCl) or reaction duration. Systematic DoE (Design of Experiments) can isolate variables:

- Factors : Acid concentration (10–50% TFA in DCM), temperature (0–25°C), time (1–24 h).

- Response : Deprotection efficiency (quantified by H NMR integration of Boc peaks).

- Evidence from flow-chemistry optimization (e.g., diphenyldiazomethane synthesis) suggests continuous-flow systems improve reproducibility by minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.